

Spectroscopic Profile of 6-Fluoro-2-methyl-4-chromanone: A Technical Guide

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Compound of Interest

Compound Name: *6-Fluoro-2-methyl-4-chromanone*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **6-Fluoro-2-methyl-4-chromanone**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of chromanone derivatives.

Introduction

6-Fluoro-2-methyl-4-chromanone is a fluorinated derivative of the chromanone scaffold. The introduction of a fluorine atom and a methyl group to the chromanone core is expected to modulate its physicochemical and biological properties, making it a molecule of significant interest for various research applications, including drug discovery and materials science. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide presents a predictive spectroscopic profile of **6-Fluoro-2-methyl-4-chromanone** to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

Extensive searches of scientific literature and spectral databases did not yield experimental NMR, IR, or MS data for **6-Fluoro-2-methyl-4-chromanone**. The data presented herein are predicted values based on the analysis of its chemical structure and comparison with the known spectral data of related compounds, such as 6-fluoro-4-chromanone and 6-methyl-4-chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ^1H NMR Data

The predicted ^1H NMR chemical shifts for **6-Fluoro-2-methyl-4-chromanone** in a standard deuterated solvent like CDCl_3 are summarized in Table 1.

Table 1: Predicted ^1H NMR Chemical Shifts for **6-Fluoro-2-methyl-4-chromanone**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	4.5 - 4.7	m	-
H-3a	2.8 - 3.0	dd	$J_{\text{gem}} \approx 16\text{-}17$, $J_{\text{vic}} \approx 11\text{-}12$
H-3b	2.6 - 2.8	dd	$J_{\text{gem}} \approx 16\text{-}17$, $J_{\text{vic}} \approx 3\text{-}4$
H-5	7.5 - 7.7	dd	$J_{\text{ortho}} \approx 8\text{-}9$, $J_{\text{meta}} \approx 3$
H-7	7.0 - 7.2	ddd	$J_{\text{ortho}} \approx 8\text{-}9$, $J_{\text{meta}} \approx 8\text{-}9$, $J_{\text{para}} \approx 3$
H-8	6.9 - 7.1	dd	$J_{\text{ortho}} \approx 8\text{-}9$, $J_{\text{meta}} \approx 4\text{-}5$
2-CH ₃	1.5 - 1.7	d	$J_{\text{vic}} \approx 6\text{-}7$

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Fluoro-2-methyl-4-chromanone**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	75 - 80
C-3	45 - 50
C-4	190 - 195
C-4a	120 - 125
C-5	115 - 120 (d, $J_{CF} \approx 23\text{-}25$ Hz)
C-6	158 - 163 (d, $J_{CF} \approx 240\text{-}250$ Hz)
C-7	118 - 123 (d, $J_{CF} \approx 7\text{-}9$ Hz)
C-8	110 - 115 (d, $J_{CF} \approx 21\text{-}23$ Hz)
C-8a	155 - 160
2-CH ₃	20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for **6-Fluoro-2-methyl-4-chromanone** are listed in Table 3.

Table 3: Predicted IR Absorption Bands for **6-Fluoro-2-methyl-4-chromanone**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C=O (ketone)	1680 - 1700	Strong, sharp
C-O-C (ether)	1200 - 1300	Strong, stretching
C-F (aryl fluoride)	1200 - 1250	Strong, stretching
C-H (aromatic)	3000 - 3100	Medium, stretching
C-H (aliphatic)	2850 - 3000	Medium, stretching
C=C (aromatic)	1550 - 1650	Medium to weak, stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **6-Fluoro-2-methyl-4-chromanone**

Parameter	Predicted Value
Molecular Formula	C ₁₀ H ₉ FO ₂
Molecular Weight	180.18 g/mol
[M] ⁺ (Molecular Ion)	m/z 180
Key Fragment Ions	m/z 165 ([M-CH ₃] ⁺), m/z 152 ([M-CO] ⁺), m/z 137, m/z 123, m/z 109

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **6-Fluoro-2-methyl-4-chromanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[\[1\]](#)[\[2\]](#) The solution should be homogenous and free of particulate matter.[\[1\]](#)
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[\[3\]](#)[\[4\]](#) The sample height in the tube should be sufficient to cover the NMR probe's detection region, typically around 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[\[5\]](#)[\[6\]](#)
This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
[\[5\]](#)
- Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[6\]](#)
- Data Acquisition: Collect the FTIR spectrum. The infrared beam will penetrate a few microns into the sample, and the attenuated energy is detected.[\[7\]](#)
- Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[\[5\]](#)

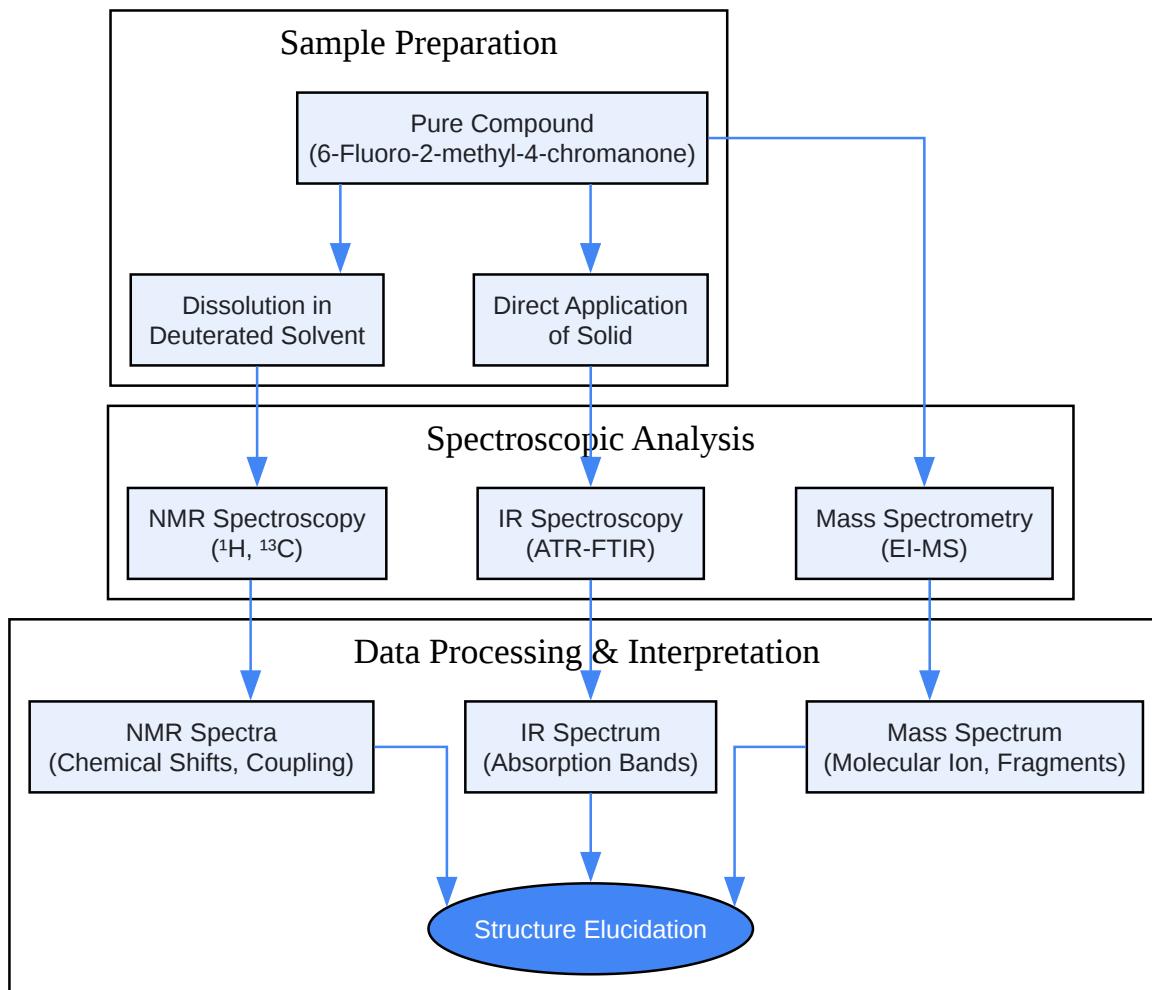
Electron Ionization Mass Spectrometry (EI-MS)

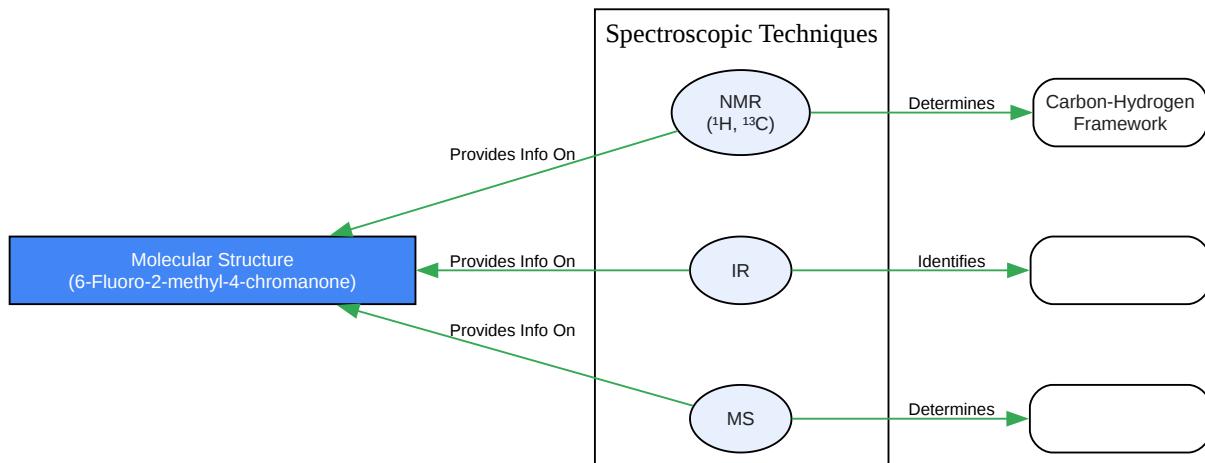
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.[\[8\]](#)
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.





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